molecular formula C12H17BrO B1519075 1-Bromo-5-methyl-2-n-pentyloxybenzene CAS No. 1040345-76-3

1-Bromo-5-methyl-2-n-pentyloxybenzene

Cat. No.: B1519075
CAS No.: 1040345-76-3
M. Wt: 257.17 g/mol
InChI Key: ZJTAUNCIMUGZAD-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-2-n-pentyloxybenzene is a substituted benzene derivative of significant interest in advanced chemical synthesis and drug discovery. This compound features a bromine atom and a pentyloxy chain on a methylbenzene ring, a structural motif commonly employed in the development of biologically active molecules . As a versatile building block, it is designed for use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, to construct more complex molecular architectures. Researchers utilize this and similar bromo-pentyloxybenzene compounds in the synthesis of ligands and potential pharmaceutical candidates, including multi-substituted benzene compounds with reported biological activity . The presence of both bromine (a good leaving group) and an alkoxy chain makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry programs. The compound is also suitable for computational studies and molecular modeling to predict its properties and interactions, using methods like Density Functional Theory (DFT) to optimize its structure and explore its reactive sites . Strictly for research purposes, this compound is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-4-methyl-1-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-10(2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTAUNCIMUGZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-Bromo-5-methyl-2-n-pentyloxybenzene with structurally related brominated benzene derivatives:

Compound Name Substituents Molecular Formula Key Features
This compound 1-Br, 5-CH₃, 2-O(CH₂)₄CH₃ C₁₂H₁₇BrO Long aliphatic chain enhances lipophilicity; balanced electronic effects.
1-Bromo-2-[(4-chlorophenyl)(methoxy)methyl]benzene (1b) 1-Br, 2-(4-Cl-C₆H₄)(CH₃O)CH- C₁₅H₁₃BrClO Bulky aryl substituents increase steric hindrance; Cl adds polarity.
1-Bromo-4,5-dimethoxy-2-[methoxy(phenyl)methyl]benzene (1f) 1-Br, 4,5-(OCH₃)₂, 2-(C₆H₅)(CH₃O)CH- C₁₇H₁₈BrO₃ Multiple methoxy groups enhance solubility; aromaticity influences reactivity.
2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene Complex cyclohexenyl, BrCH₂, OCH₃, pentyl C₂₄H₃₂BrO₂ Cyclohexenyl backbone increases rigidity; bromomethyl group adds reactivity.

Physical and Chemical Properties

  • Lipophilicity : The n-pentyloxy chain in the target compound confers higher logP (estimated ~4.5) compared to methoxy-substituted analogs (e.g., 1f, logP ~3.2). This makes it more suitable for lipid-rich environments.
  • Solubility : Methoxy-rich derivatives (e.g., 1f) exhibit better aqueous solubility due to polar OCH₃ groups, whereas the target compound is more soluble in organic solvents like hexane or ethyl acetate.
  • Reactivity : The bromine in the target compound is para to the methyl group and ortho to the pentyloxy chain, directing electrophilic substitution to the 4-position. In contrast, compounds like 1b may experience steric inhibition of reactivity due to bulky substituents.

Preparation Methods

Williamson Ether Synthesis Route

A common method to prepare this compound involves the Williamson ether synthesis:

  • Starting Material: 5-methyl-2-hydroxybenzene (5-methylphenol or 5-methylcatechol derivative).
  • Reagents: n-pentyl bromide or n-pentyl iodide as the alkylating agent.
  • Conditions: Strong base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetone or dimethylformamide (DMF).
  • Mechanism: The phenolic hydroxyl is deprotonated to form a phenolate ion, which then attacks the alkyl halide to form the ether linkage.

Reaction Scheme:

$$
\text{5-methyl-2-hydroxybenzene} + \text{n-pentyl bromide} \xrightarrow[\text{solvent}]{\text{K}2\text{CO}3} \text{5-methyl-2-n-pentyloxybenzene}
$$

Following ether formation, bromination is performed:

  • Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Conditions: Controlled temperature and solvent (e.g., acetic acid or dichloromethane).
  • Selectivity: Bromination occurs at the position ortho or para to the activating groups; in this case, the methyl and alkoxy groups direct bromination to the 1-position.

Direct Bromination of Preformed Ether

Alternatively, the bromination can be conducted on the preformed 5-methyl-2-n-pentyloxybenzene:

  • Starting Material: 5-methyl-2-n-pentyloxybenzene (prepared separately or commercially available).
  • Bromination Conditions: Using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to enhance electrophilic substitution.
  • Outcome: Selective monobromination at the 1-position relative to the methyl and n-pentyloxy groups.

Experimental Data and Yields

While direct literature data on this compound is scarce, analogous compounds such as 1-bromo-4-(pentyloxy)benzene have been synthesized with high yields (up to 95%) using similar methodologies involving ether formation followed by bromination.

Step Reaction Conditions Yield (%) Notes
Williamson Ether Synthesis 5-methyl-2-hydroxybenzene, n-pentyl bromide, K₂CO₃, acetone, reflux 85-90 High selectivity for ether formation
Bromination Br₂ or NBS, FeBr₃ catalyst, controlled temp, dichloromethane 80-95 Monobromination at position 1, minimal polybromination

Analytical Characterization of the Product

  • NMR Spectroscopy: Characteristic aromatic proton shifts confirm substitution pattern; methyl and n-pentyloxy protons appear as distinct signals.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H17BrO.
  • Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures is effective.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Williamson Ether + Bromination 5-methyl-2-hydroxybenzene + n-pentyl bromide K₂CO₃, Br₂ or NBS, FeBr₃ Reflux in acetone, RT bromination 85-95 High selectivity, straightforward Requires multi-step synthesis
Direct Bromination of Ether 5-methyl-2-n-pentyloxybenzene Br₂, FeBr₃ Controlled temp, inert solvent 80-90 Single bromination step Requires preformed ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-methyl-2-n-pentyloxybenzene
Reactant of Route 2
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1-Bromo-5-methyl-2-n-pentyloxybenzene

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